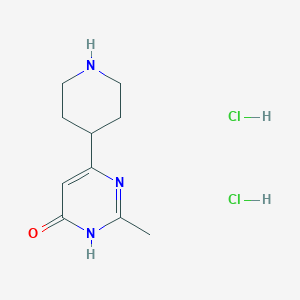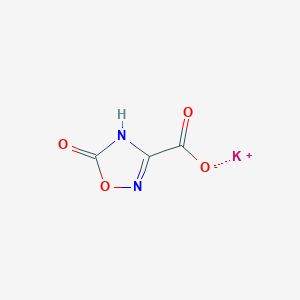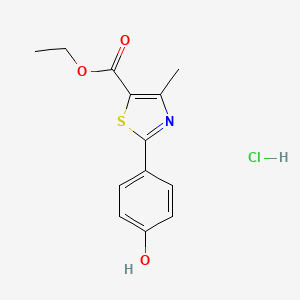
Monophenoltoremifene
Übersicht
Beschreibung
Monophenoltoremifene (MPRMF) is a synthetic compound belonging to the class of phenol derivatives. It is a white crystalline solid with a molecular weight of 446.5 g/mol and a melting point of 74-76°C. MPRMF has a wide range of applications in the field of organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds and as an intermediate in the preparation of pharmaceuticals. It is also used in the synthesis of polymers, polyurethanes, and other polymeric materials.
Wissenschaftliche Forschungsanwendungen
Medicine: Breast Cancer Treatment
Monophenoltoremifene has been studied for its efficacy in treating hormone receptor-positive breast cancer in premenopausal women. It is compared with tamoxifen, a standard treatment, showing similar disease-free survival rates and overall survival .
Biotechnology: Antibody Development
In biotechnology, Monophenoltoremifene’s derivatives could potentially be used in the development of therapeutic antibodies. These antibodies are crucial for treating various human diseases, including cancers and autoimmune disorders .
Environmental Science: Agricultural Chemical Impact
Research into Monophenoltoremifene may extend to its environmental impact, particularly concerning agricultural chemicals. Studies focus on the effects of such chemicals on the environment and food safety .
Materials Science: Nanoparticle Innovation
Advancements in materials science may benefit from the properties of Monophenoltoremifene-related compounds. These could be used to create innovative nanoparticles with multifunctional applications, potentially revolutionizing fields like energy storage and drug delivery .
Chemistry: Fluorescent Labeling
In chemistry, Monophenoltoremifene derivatives, such as coumarins, are significant for their role as natural fluorophores. They are used in fluorescent labeling of biomolecules, metal ion detection, and pH detection, contributing to advancements in analytical chemistry .
Physics: Spin Polarization Research
Monophenoltoremifene could contribute to physics through its potential impact on spin polarization studies. This research is vital for understanding nonequilibrium magnetization in materials and could lead to advancements in spintronics .
Wirkmechanismus
Target of Action
Toremifene is a selective estrogen receptor modulator (SERM) and a nonsteroidal antiestrogen used to treat estrogen receptor positive breast cancer . It possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .
Mode of Action
Toremifene is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected .
Pharmacokinetics
Toremifene is well absorbed and extensively metabolized in the liver, principally by CYP3A4 to N-demethyltoremifene, a weak antiestrogen . It is primarily excreted in the feces .
Result of Action
Toremifene’s antiestrogenic activity on breast tissue makes it effective in treating estrogen receptor positive breast cancer . It inhibits the growth-stimulating effects of estrogen on breast cancer cells .
Eigenschaften
IUPAC Name |
4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJJMOFPSHKFE-DQRAZIAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89778-41-6 | |
| Record name | 2,2-bis(2-methylphenyl)-2-phenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)


![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)





![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)